1-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)cyclobutane-1-carboxylic acid
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Overview
Description
1-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)cyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring and an azetidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)cyclobutane-1-carboxylic acid typically involves the reaction of 1-aminocyclobutane-1-carboxylic acid with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems are often employed to enhance the efficiency and sustainability of the process. These systems allow for better control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions: 1-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), ether, low temperature.
Substitution: Trifluoroacetic acid (TFA), dichloromethane, room temperature.
Major Products:
Oxidation: 1-(1-(tert-Butoxycarbonyl)-3-oxoazetidin-3-yl)cyclobutane-1-carboxylic acid.
Reduction: 1-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)cyclobutanol.
Substitution: 1-(3-hydroxyazetidin-3-yl)cyclobutane-1-carboxylic acid.
Scientific Research Applications
1-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)cyclobutane-1-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor antagonists.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a precursor to various bioactive molecules, which exert their effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition of enzyme activity or blocking receptor-ligand interactions .
Comparison with Similar Compounds
1-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid: Similar in structure but lacks the azetidine ring.
1-(tert-Butoxycarbonyl)-3-hydroxyazetidine: Similar in structure but lacks the cyclobutane ring.
Uniqueness: 1-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)cyclobutane-1-carboxylic acid is unique due to the presence of both the cyclobutane and azetidine rings, which confer distinct reactivity and stability. This dual-ring structure makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
1-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-11(2,3)19-10(17)14-7-13(18,8-14)12(9(15)16)5-4-6-12/h18H,4-8H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFMSOGCEJMTQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2(CCC2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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